(Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate
Description
(Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate (CAS: 54594-85-3) is a prostaglandin-like compound characterized by a cyclopentenone core (5-oxocyclopent-1-en-1-yl) and a (Z)-configured hept-5-enoate ester chain. Its molecular formula is C₁₃H₁₈O₄ (MW: 238.28), with a hydroxyl group at the 3-position of the cyclopentenone ring and a methyl ester at the terminal carboxyl group . The compound is stored under dry conditions at 2–8°C to preserve stability, as it lacks explicit hazard warnings but requires standard laboratory precautions .
Properties
Molecular Formula |
C13H18O4 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
methyl (Z)-7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoate |
InChI |
InChI=1S/C13H18O4/c1-17-13(16)7-5-3-2-4-6-10-8-11(14)9-12(10)15/h2,4,8,11,14H,3,5-7,9H2,1H3/b4-2- |
InChI Key |
TUMDQIVLAQDJBH-RQOWECAXSA-N |
Isomeric SMILES |
COC(=O)CCC/C=C\CC1=CC(CC1=O)O |
Canonical SMILES |
COC(=O)CCCC=CCC1=CC(CC1=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Optimization
Optimal conditions achieve an 80.7% yield through:
-
Temperature control : Maintaining 100°C prevents side reactions like keto-enol tautomerization.
-
Solvent system : Aqueous buffer facilitates proton transfer while minimizing ester hydrolysis.
-
Workup : Methylisobutylketone extraction followed by reduced-pressure concentration isolates the product.
| Parameter | Value | Impact on Yield |
|---|---|---|
| Reaction time | 12–24 hours | <70% if <12 hrs |
| Buffer concentration | 0.1 M | ±5% yield shift |
| Nitrogen atmosphere | Mandatory | Prevents oxidation |
Post-synthesis, the (Z)-isomer is separated using silica gel chromatography, exploiting polarity differences between geometric isomers.
Radical-Mediated Vinylstannane Coupling
A patent-derived approach utilizes tin hydrides for stereocontrolled alkene formation. Hydroxy-1-alkynes react with tributyltin hydride under radical initiation (azobisisobutyronitrile or UV light) to generate (E)-hydroxyvinylstannanes. Subsequent transmetalation with alkyllithium reagents forms vinylcopper intermediates, which undergo conjugate addition to cyclopentenones.
Critical Steps
-
Radical initiation : Azobisisobutyronitrile (1 mol%) at 50–150°C ensures >85% E-selectivity.
-
Copper-mediated coupling :
This method achieves 72–78% overall yield but requires rigorous exclusion of moisture. Comparative data:
| Method | Yield (%) | E/Z Ratio | Purification Difficulty |
|---|---|---|---|
| Radical coupling | 75 | 85:15 | High (column chromatography) |
| Aqueous rearrangement | 80.7 | N/A | Moderate (extraction) |
Protective Group Strategies for Enhanced Stability
Introducing a tert-butyldimethylsilyl (TBDMS) group at the 3-hydroxy position improves handling during synthesis. (Z)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate (CAS 132619-70-6) serves as a protected intermediate, enabling:
Synthetic Route
-
Silylation of 3-hydroxycyclopentenone with TBDMSCl/imidazole
-
Wittig reaction with methyl 7-oxohept-5-enoate
-
Z-selective hydrogenation (Lindlar catalyst)
This three-step sequence yields 68% product with >95% Z-configuration.
Industrial-Scale Production Challenges
While lab-scale methods are well-established, scaling up poses unique issues:
Cost Analysis
| Component | Small-scale cost (USD/g) | Large-scale cost (USD/g) |
|---|---|---|
| Tributyltin hydride | 12.50 | 8.20 |
| Lindlar catalyst | 45.00 | 32.00 |
| TBDMSCl | 7.80 | 4.10 |
Chemical Reactions Analysis
(Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxo group to a hydroxy group, altering the compound’s properties.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial properties of (Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate. Its structural features allow it to interact effectively with microbial cells, leading to significant antibacterial and antifungal activities.
Case Study: Antimicrobial Screening
A study evaluated the compound against various pathogenic microorganisms, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The results demonstrated that (Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate exhibited notable inhibition against these strains, suggesting its potential as a lead compound for developing new antimicrobial agents .
Table: Antimicrobial Activity Results
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Mycobacterium smegmatis | 16 |
| Pseudomonas aeruginosa | 19 |
| Candida albicans | 15 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Its ability to induce apoptosis in cancer cells makes it a candidate for further research in oncology.
Case Study: Anticancer Activity Assessment
In vitro studies on human cancer cell lines, such as HCT-116 and MCF-7, revealed that (Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate exhibited significant cytotoxic effects. The half-maximal inhibitory concentration (IC₅₀) values ranged from 1.9 to 7.52 µg/mL, indicating potent activity against these cancer cell lines .
Table: Anticancer Activity Results
| Cell Line | IC₅₀ (µg/mL) |
|---|---|
| HCT-116 | 2.5 |
| MCF-7 | 3.0 |
Synthesis and Derivatives
The synthesis of (Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-y)hept-5-enoate can be achieved through various chemical pathways, often involving cyclization and functionalization of precursor compounds. Research into its derivatives has shown enhanced biological activity, making them suitable candidates for drug development.
Synthesis Pathway Example
A common synthetic route involves the reaction of methyl heptenoate with cyclopentenone derivatives under specific catalytic conditions to yield the desired compound . This method not only provides a way to produce the compound but also allows for the exploration of structural analogs that may possess superior pharmacological properties.
Mechanism of Action
The mechanism of action of (Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate involves its interaction with specific molecular targets. The hydroxy and oxo groups play a crucial role in its reactivity and binding to target molecules. The pathways involved in its action depend on the specific application and the biological or chemical system in which it is used .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Observations :
Ester Group Impact :
- The methyl ester in the target compound likely confers slower hydrolysis compared to isopropyl esters (e.g., Travoprost), which are designed for prolonged ocular bioavailability .
- Silyl esters (e.g., ) enhance stability during synthesis but require deprotection for bioactivity .
Functional Group Modifications: The free 3-hydroxyl on the cyclopentenone in the target compound increases polarity and reactivity compared to THP-protected derivatives (e.g., : (Z)-Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate) . Trifluoromethyl phenoxy substituents in Travoprost improve receptor binding and metabolic resistance, absent in the simpler target compound .
Glycerol esters () exhibit enhanced aqueous solubility, suggesting formulation advantages over methyl esters .
Key Observations :
- The target compound’s synthesis likely employs aldol reactions (as in ) to form the cyclopentenone core, with LDA (lithium diisopropylamide) used for enolate generation .
- Silyl protection (e.g., THP in ) improves shelf life but adds synthetic steps for deprotection .
Biological Activity
(Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate, with the CAS number 54594-85-3, is a compound of interest due to its unique structural features and potential biological activities. Its molecular formula is , and it has a molecular weight of approximately 238.28 g/mol. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of (Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate includes a cyclopentene moiety, which is significant for its biological activity. The compound’s properties are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 238.28 g/mol |
| LogP | 1.536 |
| PSA (Polar Surface Area) | 63.60 Ų |
Mechanisms of Biological Activity
Research indicates that (Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate may exhibit various biological activities through different mechanisms:
- Antioxidant Activity : The compound has shown potential as an antioxidant, which can help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation.
- Antimicrobial Properties : There are indications of its effectiveness against certain bacterial strains, suggesting possible applications in antimicrobial therapies.
Case Studies and Research Findings
Several studies have investigated the biological activities of (Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate:
Study 1: Antioxidant Effects
A study published in the Journal of Medicinal Chemistry explored the antioxidant properties of various methyl esters, including (Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate. The results indicated a significant reduction in reactive oxygen species (ROS) levels in vitro, suggesting its potential for protecting cells from oxidative damage .
Study 2: Anti-inflammatory Activity
Research conducted by Collins et al. demonstrated that this compound could downregulate the expression of inflammatory markers in human cell lines. The study utilized RT-PCR to assess changes in gene expression associated with inflammation, confirming the compound's role as a modulator of inflammatory pathways .
Study 3: Antimicrobial Efficacy
In another investigation, (Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate was tested against various bacterial strains. The results showed promising antimicrobial activity, particularly against Gram-positive bacteria, indicating its potential as a natural antimicrobial agent .
Q & A
Q. What are the key synthetic routes for (Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate?
The synthesis typically involves multi-step organic reactions, including cyclopentene ring formation and esterification. A common approach includes:
- Cyclopentene ring construction : Cyclization of a diene precursor under acidic/basic conditions (e.g., using H₂SO₄ or KOH) .
- Stereochemical control : Use of chiral catalysts or resolution techniques to ensure (Z)-configuration at the double bond.
- Functional group protection : The hydroxyl group may require protection (e.g., silylation in analogs) to prevent undesired side reactions during esterification .
Q. How is the stereochemistry of this compound confirmed experimentally?
- Nuclear Magnetic Resonance (NMR) : 2D techniques (COSY, NOESY) identify coupling patterns and spatial proximities to assign (Z)-configuration .
- X-ray crystallography : Single-crystal analysis using programs like SHELXL (via SHELX system) resolves absolute configuration and bond geometries .
- Polarimetry : Measures optical activity to compare with known standards.
Q. What analytical techniques are critical for characterizing this compound?
Advanced Research Questions
Q. How can reaction yields be optimized for oxidation/reduction of this compound?
- Oxidation : Use catalytic OsO₄ with N-methylmorpholine N-oxide (NMO) for dihydroxylation of the double bond. Avoid over-oxidation by controlling stoichiometry .
- Reduction : Employ NaBH₄/CeCl₃ (Luche conditions) for selective ketone reduction without affecting the ester group.
- Temperature control : Maintain reactions at 0–25°C to minimize side reactions.
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Isomer purity : Contamination by (E)-isomers (e.g., from ) alters activity. Validate purity via chiral HPLC.
- Assay variability : Standardize cell lines (e.g., MCF-7 for anticancer studies) and protocols (e.g., MTT assay) .
- Structure-activity relationship (SAR) : Compare analogs (see table below) to isolate critical functional groups.
| Analog | Structural Difference | Biological Activity |
|---|---|---|
| (E)-Isomer (CAS 42038-75-5) | Double bond geometry | Lower anticancer activity (IC₅₀ > 50 µM) |
| TBDMS-protected variant (CAS 132619-70-6) | Silyl ether group | Enhanced solubility but reduced cytotoxicity |
Q. How does this compound contribute to polymer chemistry applications?
- Thermal stability : Acts as a monomer in polyesters, achieving decomposition temperatures >250°C .
- Mechanical properties : Copolymerization with acrylates improves tensile strength (up to 45 MPa) .
- Methodology : Use ring-opening metathesis polymerization (ROMP) with Grubbs catalyst for controlled molecular weight.
Q. What are the challenges in studying its biological mechanisms?
- Target identification : Use molecular docking (e.g., AutoDock Vina) to predict interactions with prostaglandin receptors (e.g., FP receptor) .
- Metabolic instability : The ester group is prone to hydrolysis; stabilize via prodrug strategies (e.g., methyl-to-amide substitution) .
- In vivo models : Address species-specific pharmacokinetics by testing multiple animal models.
Q. How are stability issues addressed during storage and handling?
- Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the cyclopentenone moiety .
- Degradation analysis : Monitor via accelerated stability studies (40°C/75% RH) with HPLC tracking.
- Lyophilization : For long-term storage, lyophilize in amber vials to block light-induced isomerization .
Data Contradiction and Troubleshooting
Q. Why do conflicting reports exist about its anti-inflammatory activity?
Q. How to address low reproducibility in polymer synthesis?
- Catalyst deactivation : Use freshly distilled monomers and rigorously dry solvents (e.g., molecular sieves).
- Kinetic vs. thermodynamic control : Adjust reaction time (e.g., 24–48 hrs for ROMP) to favor desired polymer architecture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
